REACTION_CXSMILES
|
C[C:2](C)([O-:4])C.[K+].[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br:30][C:31]1[CH:32]=[CH:33][C:34]2[CH:38]=[C:37]([CH:39]=O)[S:36][C:35]=2[CH:41]=1>O1CCCC1>[Br:30][C:31]1[CH:32]=[CH:33][C:34]2[CH:38]=[C:37]([CH2:39][CH:2]=[O:4])[S:36][C:35]=2[CH:41]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
7.49 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(SC(=C2)C=O)C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice-bath is removed
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with AcOH (5 mL)
|
Type
|
ADDITION
|
Details
|
The mixture is treated with water (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residual aqueous solution is extracted with EtOAc (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified via flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% EtOAc/Hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
treated with HCl (5 N, 5 mL)
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 70° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to a residue under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residual aqueous mixture is extracted with EtOAc (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% EtOAc/Hexanes
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(SC(=C2)CC=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |